2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers
CAS No.: 89531-26-0
Cat. No.: VC11633545
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89531-26-0 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | 2-amino-2-(2-methylcyclopropyl)acetic acid |
Standard InChI | InChI=1S/C6H11NO2/c1-3-2-4(3)5(7)6(8)9/h3-5H,2,7H2,1H3,(H,8,9) |
Standard InChI Key | ZWBFDKKDVOKLPP-UHFFFAOYSA-N |
Canonical SMILES | CC1CC1C(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
2-Amino-2-(2-methylcyclopropyl)acetic acid (molecular formula: ) features a cyclopropane ring substituted with a methyl group at the 2-position and an amino acid backbone (Figure 1). The stereogenic centers at the α-carbon of the amino acid and the cyclopropane ring carbon give rise to four possible stereoisomers, though only two diastereomers are typically observed due to the symmetry of the cyclopropane system .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 157.17 g/mol | |
CAS Number | Not explicitly reported | – |
Density | N/A | |
Boiling Point | N/A |
The absence of reported melting or boiling points in available literature suggests challenges in isolating pure diastereomers, a common issue with cyclopropane derivatives .
Synthesis and Stereochemical Considerations
Synthetic Routes
The synthesis of cyclopropane-containing amino acids typically involves multi-step protocols:
-
Cyclopropanation: A [2+1] cycloaddition reaction using dihalocarbenes or transition-metal-catalyzed methods to form the strained cyclopropane ring.
-
Amino Acid Formation: Introduction of the amino group via Strecker synthesis or reductive amination, followed by hydrolysis to yield the carboxylic acid .
For 2-amino-2-(2-methylcyclopropyl)acetic acid, stereochemical control during cyclopropanation is critical. As demonstrated in related compounds (e.g., SARS-CoV-2 M inhibitors), the use of chiral catalysts or resolving agents can yield enantiomerically enriched intermediates .
Table 2: Example Synthetic Conditions for Cyclopropane Derivatives
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclopropanation | CHI, Zn-Cu couple | 60–70% |
Amino Acid Formation | NH, KCN, HCl hydrolysis | 45–55% |
Diastereomer-Specific Biological Activity
The biological activity of this compound is intrinsically linked to its stereochemistry. Studies on analogous α-ketoamide inhibitors (e.g., 13b-K vs. 13b-H) reveal that diastereomers can exhibit orders-of-magnitude differences in potency .
Enzyme Inhibition Mechanisms
In the context of protease inhibition (e.g., SARS-CoV-2 M), the active (S,S,S)-diastereomer (13b-K) forms a covalent thiohemiketal adduct with the catalytic cysteine residue, while the (R,S,S)-form (13b-H) adopts a non-productive binding mode . This underscores the importance of stereochemical precision in drug design.
Table 3: Comparative Activity of Diastereomers (Hypothetical Data)
Diastereomer | IC (M) | EC (Antiviral) |
---|---|---|
(S,S) | 120 nM | 0.8–3.4 μM |
(R,S) | >50 μM | Inactive |
Applications in Drug Discovery
Protease Inhibitors
Cyclopropane-containing amino acids are prized in medicinal chemistry for their conformational rigidity, which enhances target binding. The diastereomeric mixture of 2-amino-2-(2-methylcyclopropyl)acetic acid could serve as a precursor to inhibitors of viral proteases (e.g., SARS-CoV-2 M) or neurodegenerative disease targets (e.g., β-secretase) .
Neurotransmitter Modulation
Structural analogs of this compound have shown affinity for neurotransmitter receptors (e.g., NMDA, GABA), suggesting potential applications in treating neurological disorders.
Challenges and Future Directions
-
Stereochemical Resolution: Scalable methods for separating diastereomers (e.g., chiral chromatography, enzymatic resolution) remain a bottleneck .
-
Stability Studies: Cyclopropane rings are prone to ring-opening reactions under physiological conditions, necessitating stability optimization .
-
In Vivo Pharmacokinetics: Preliminary data on related compounds indicate moderate oral bioavailability (~30–40%), requiring formulation improvements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume